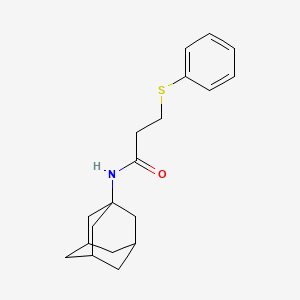
N-1-adamantyl-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-adamantyl-3-(phenylthio)propanamide, also known as APTA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in the field of neuroscience. APTA belongs to the class of compounds known as adamantanes, which are known for their unique chemical structure and diverse biological activities.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-3-(phenylthio)propanamide has been shown to have potential applications in the field of neuroscience, particularly in the study of glutamate receptors and their role in neurological disorders such as epilepsy and Alzheimer's disease. This compound has been shown to selectively inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
The mechanism of action of N-1-adamantyl-3-(phenylthio)propanamide involves its ability to bind to the NMDA receptor and prevent the influx of calcium ions into the postsynaptic neuron. This inhibition of calcium influx leads to a reduction in the activity of the NMDA receptor and a decrease in the excitability of the neuron. This mechanism of action is thought to underlie the potential therapeutic effects of this compound in neurological disorders such as epilepsy and Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of NMDA receptor activity, the reduction of glutamate release, and the modulation of synaptic plasticity. These effects are thought to contribute to the potential therapeutic effects of this compound in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-1-adamantyl-3-(phenylthio)propanamide in lab experiments is its selective inhibition of the NMDA receptor, which allows for more precise manipulation of glutamate receptor activity. However, one limitation of using this compound is its relatively low potency compared to other NMDA receptor antagonists, which may require higher doses or longer exposure times to achieve the desired effects.
Zukünftige Richtungen
There are a number of future directions for research on N-1-adamantyl-3-(phenylthio)propanamide, including the development of more potent analogs and the investigation of its potential therapeutic effects in a variety of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of N-1-adamantyl-3-(phenylthio)propanamide involves the reaction between 1-adamantanamine and 3-(phenylthio)propionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography or recrystallization methods.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS/c21-18(6-7-22-17-4-2-1-3-5-17)20-19-11-14-8-15(12-19)10-16(9-14)13-19/h1-5,14-16H,6-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAWPHXCMNMGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5365608.png)
![ethyl 4-[(2-pyridinylamino)carbonyl]-1H-imidazole-5-carboxylate](/img/structure/B5365613.png)
![ethyl 3-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-butenoate](/img/structure/B5365614.png)
![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5365625.png)
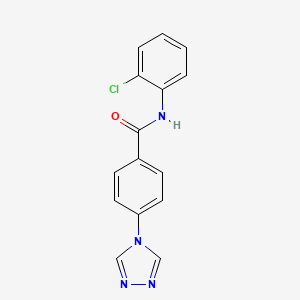
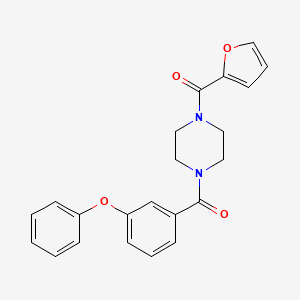
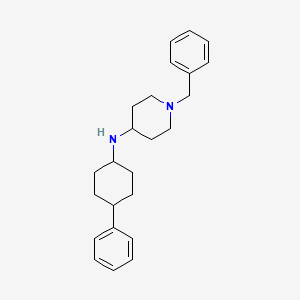

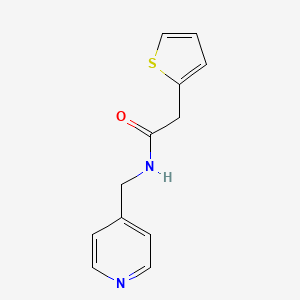
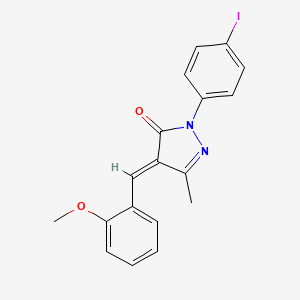
![ethyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5365688.png)
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B5365691.png)
![3-[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5365718.png)
![1,3-benzodioxol-5-yl(1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}piperidin-3-yl)methanone](/img/structure/B5365723.png)